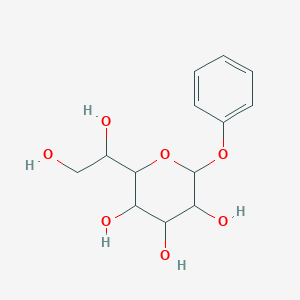
Phenyl heptopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl heptopyranoside is a glycoside compound that consists of a phenyl group attached to a heptopyranose ring Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
准备方法
Synthetic Routes and Reaction Conditions
Phenyl heptopyranoside can be synthesized through several methods. One common approach involves the glycosylation of heptopyranose derivatives with phenol. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product. The scalability and efficiency of the industrial methods are crucial for the commercial viability of this compound.
化学反应分析
Types of Reactions
Phenyl heptopyranoside can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The glycosidic bond can be reduced under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic compounds, while substitution reactions can introduce a wide range of functional groups to the phenyl ring.
科学研究应用
Phenyl heptopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of glycosidic bond formation and cleavage.
Biology: this compound can be used in studies of carbohydrate metabolism and enzyme activity, particularly those involving glycosidases.
Industry: this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which phenyl heptopyranoside exerts its effects depends on its specific application. In biological systems, it may interact with enzymes that recognize glycosidic bonds, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the phenyl group and the heptopyranose moiety. The molecular targets and pathways involved can vary depending on the specific enzyme and the context of the reaction.
相似化合物的比较
Phenyl heptopyranoside can be compared to other glycosides, such as:
Phenyl glucopyranoside: Similar structure but with a glucose moiety instead of heptopyranose.
Phenyl galactopyranoside: Contains a galactose moiety.
Phenyl mannopyranoside: Contains a mannose moiety.
The uniqueness of this compound lies in its heptopyranose ring, which may confer different chemical and biological properties compared to other glycosides. The specific structure of the heptopyranose ring can influence the compound’s reactivity, stability, and interactions with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help unlock its full potential and pave the way for new discoveries and innovations.
属性
CAS 编号 |
5329-55-5 |
|---|---|
分子式 |
C13H18O7 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-(1,2-dihydroxyethyl)-6-phenoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-6-8(15)12-10(17)9(16)11(18)13(20-12)19-7-4-2-1-3-5-7/h1-5,8-18H,6H2 |
InChI 键 |
UWYXADYVSWKWAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

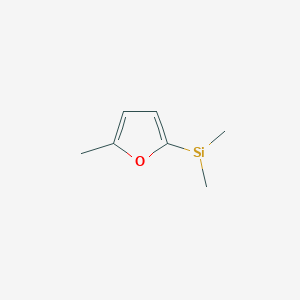
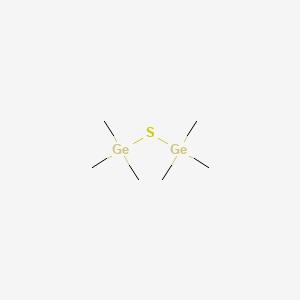
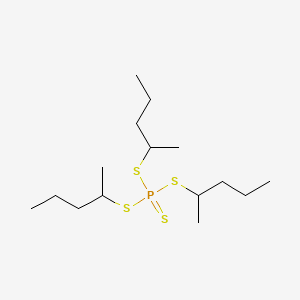
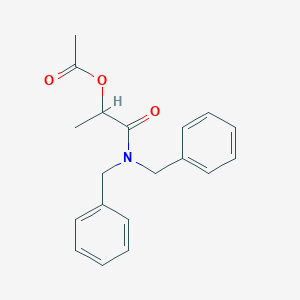
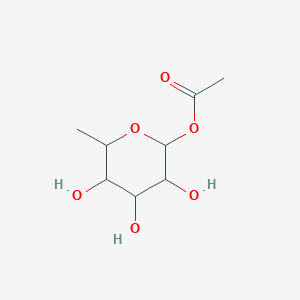
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
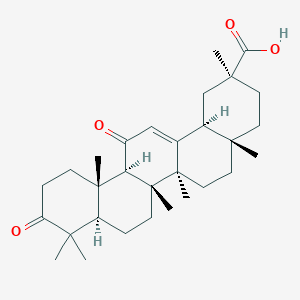
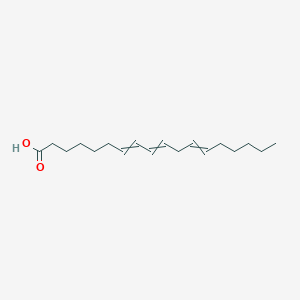
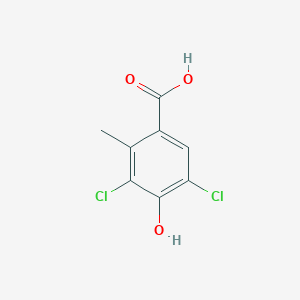
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
